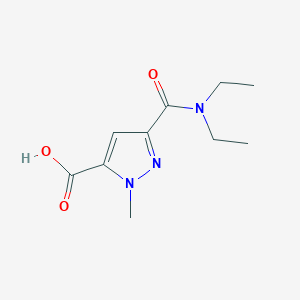![molecular formula C22H18FN3O3S B2559337 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 899929-48-7](/img/no-structure.png)
2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including structures related to the chemical , has been reported as selective ligands for the translocator protein (18 kDa), important for neuroimaging studies. For instance, compounds like DPA-714 have been synthesized and evaluated for their potential in in vivo imaging using positron emission tomography (PET) due to the incorporation of a fluorine atom allowing for fluorine-18 labeling. These developments underscore the compound's relevance in neuroimaging and neuroinflammatory studies (Dollé et al., 2008).
Neuroinflammation and Neurodegenerative Disorders Study
Research on compounds structurally similar to "2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide" has focused on their binding affinity to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker for neuroinflammatory processes. These studies involve the synthesis of fluoroalkyl- and fluoroalkynyl- analogues, demonstrating their potential as in vivo PET-radiotracers for studying neuroinflammation and potentially neurodegenerative diseases (Damont et al., 2015).
Antimicrobial Activity Exploration
Several studies have synthesized and evaluated the antimicrobial activities of pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating the potential of these compounds in developing new antimicrobial agents. This research path suggests that derivatives of the compound might also hold antimicrobial properties, which could be explored in future studies (Hossan et al., 2012).
Antitumor Activity Investigations
There is research on derivatives with a focus on their antitumor activities, including the synthesis of compounds from precursors like L-tyrosine methyl ester and D-tyrosine ethyl ester. These studies provide a foundation for exploring the antitumor potential of related compounds, suggesting possible research applications in cancer treatment (Xiong Jing, 2011).
Quantum Chemical Insight into Antiviral Molecules
Investigations into the structure, NBO analysis, and molecular docking of compounds similar to "2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide" provide quantum chemical insights, suggesting their potential application in antiviral research, particularly against COVID-19 (Mary et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-fluoroaniline, followed by cyclization with ethyl acetoacetate and oxidation to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "4-fluoroaniline", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "sulfuric acid", "hydrogen peroxide", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with acetic anhydride and sulfuric acid to form 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "Step 2: Reaction of 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-fluoroaniline in the presence of sodium acetate and acetic acid to form 2-(4-fluorophenylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "Step 3: Cyclization of 2-(4-fluorophenylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with ethyl acetoacetate in the presence of sodium hydroxide and methanol to form 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide", "Step 4: Oxidation of 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide with hydrogen peroxide in the presence of sulfuric acid and water to form the final product" ] } | |
CAS RN |
899929-48-7 |
Molecular Formula |
C22H18FN3O3S |
Molecular Weight |
423.46 |
IUPAC Name |
2-(5,6-dimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H18FN3O3S/c1-13-14(2)30-21-19(13)20(28)26(17-6-4-3-5-7-17)22(29)25(21)12-18(27)24-16-10-8-15(23)9-11-16/h3-11H,12H2,1-2H3,(H,24,27) |
InChI Key |
ZJRPSHCLOXLVJI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2559259.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)


![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2559265.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2559269.png)
![Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2559270.png)


![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)